![molecular formula C10H12O2 B8808167 2-Methyl-2-phenyl-1,3-dioxolane CAS No. 3674-77-9](/img/structure/B8808167.png)
2-Methyl-2-phenyl-1,3-dioxolane
Overview
Description
2-Methyl-2-phenyl-1,3-dioxolane is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
2-Methyl-2-phenyl-1,3-dioxolane is crucial in the synthesis of novel pharmaceuticals, especially in developing anti-cancer therapies. Its ability to modulate biological pathways makes it a valuable compound in medicinal chemistry. Research has indicated that derivatives of this compound can enhance the efficacy of certain drugs by improving their pharmacokinetic properties and reducing side effects .
Case Study: Anti-Cancer Applications
A study demonstrated the synthesis of a series of anti-cancer agents derived from this compound. These agents exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a scaffold for designing new therapeutic agents .
Organic Synthesis
Building Block in Organic Chemistry
The compound serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility enhances the efficiency of chemical reactions and facilitates the creation of compounds with desired properties .
Table 1: Synthetic Reactions Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Nucleophilic Substitution | Reaction with alkyl halides | 85 |
Cycloaddition | Diels-Alder reaction with dienes | 90 |
Oxidation | Conversion to corresponding ketones | 75 |
Material Science
Applications in Advanced Materials
In material science, this compound is utilized to create advanced polymers and coatings. These materials exhibit improved durability and resistance to environmental factors such as moisture and UV radiation. The incorporation of this compound into polymer matrices can significantly enhance mechanical properties and thermal stability .
Case Study: Polymer Development
Research on polymer composites containing this compound has shown improved tensile strength and flexibility compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for various industrial applications .
Analytical Chemistry
Use as a Calibration Standard
In analytical chemistry, this compound is employed as a standard substance in various analytical techniques. It aids in calibrating instruments and ensuring accurate measurements during quantitative analyses. Its consistent properties make it an ideal candidate for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Table 2: Analytical Techniques Utilizing this compound
Technique | Purpose | Application Example |
---|---|---|
HPLC | Calibration standard | Quantification of drug formulations |
GC | Volatile compound analysis | Environmental monitoring |
NMR Spectroscopy | Structural elucidation | Identification of unknown compounds |
Biochemical Research
Insights into Biological Processes
Researchers utilize this compound to study enzyme interactions and metabolic pathways. The compound's ability to mimic certain biological substrates allows scientists to gain insights into enzyme mechanisms and identify potential therapeutic targets .
Case Study: Enzyme Interaction Studies
A study investigating the interaction between this compound and specific enzymes revealed critical information about substrate specificity and enzyme kinetics. These findings contribute to a better understanding of metabolic pathways involved in drug metabolism .
Properties
CAS No. |
3674-77-9 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H12O2/c1-10(11-7-8-12-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
GAOQAPRPYXWTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.